

physical and chemical properties of 5-(Methylthio)-1H-tetrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Methylthio)-1H-tetrazole

Cat. No.: B1211335

[Get Quote](#)

An In-depth Technical Guide to 5-(Methylthio)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-(Methylthio)-1H-tetrazole**, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. This document details its structural and physicochemical properties, spectral data, synthesis and reactivity, and safety information.

Core Properties and Data

5-(Methylthio)-1H-tetrazole is a white crystalline solid at room temperature.^[1] It is a five-membered heterocyclic compound containing four nitrogen atoms and a methylthio group attached to the carbon atom. This structure imparts unique chemical characteristics, making it a valuable intermediate in the synthesis of a variety of bioactive molecules.^[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **5-(Methylthio)-1H-tetrazole** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₄ N ₄ S	[2]
Molecular Weight	116.15 g/mol	[2]
Appearance	White crystalline solid	[1]
Melting Point	149-152 °C	
Boiling Point	293.8 ± 23.0 °C (at 760 mmHg, predicted)	
pKa	~5.5 (estimated by analogy)	[1]
Solubility	Soluble in polar solvents.	[3]
UV-Vis Absorption (in EtOH)	λ _{max} ≈ 254 nm (ε ≈ 2520 M ⁻¹ cm ⁻¹)	[4]

Spectral Data

The following tables summarize the key spectral data for **5-(Methylthio)-1H-tetrazole**.

¹H NMR Spectral Data (Typical)

Chemical Shift (ppm)	Multiplicity	Assignment
~2.7	Singlet	S-CH ₃
Broad signal	Singlet	N-H

¹³C NMR Spectral Data (Typical)

Chemical Shift (ppm)	Assignment
~14	S-CH ₃
~164	C5 (tetrazole ring)

FT-IR Spectral Data (Typical Vibrational Frequencies)

Wavenumber (cm ⁻¹)	Assignment
3000-2800	C-H stretching (methyl)
~2930	N-H stretching (broad)
1640-1400	N=N and C=N stretching (tetrazole ring)
~1437	CH ₃ bending
~1055	C-S stretching

Synthesis and Reactivity

5-(Methylthio)-1H-tetrazole is a key building block in organic synthesis, particularly for the preparation of more complex tetrazole derivatives with applications in medicinal chemistry.[2][5]

Synthetic Protocols

Two common methods for the synthesis of **5-(Methylthio)-1H-tetrazole** are outlined below.

Method 1: From Methyl Thiocyanate and Sodium Azide

This method involves a [3+2] cycloaddition reaction between methyl thiocyanate and sodium azide, often catalyzed by a Lewis acid such as zinc chloride.[6][7]

Experimental Protocol: Synthesis of **5-(Methylthio)-1H-tetrazole** via Cycloaddition

- Materials:
 - Methyl thiocyanate
 - Sodium azide
 - Zinc chloride
 - Toluene (or another suitable high-boiling solvent)
 - Hydrochloric acid (for workup)

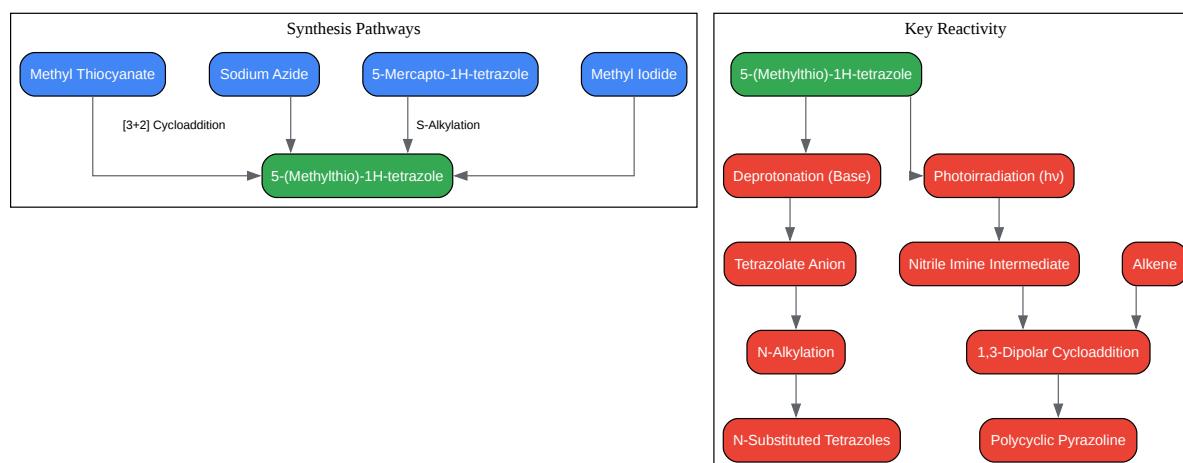
- Sodium hydroxide (for workup)
- Organic solvent for extraction (e.g., ethyl acetate)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene, sodium azide, and zinc chloride.
 - Heat the mixture to reflux with vigorous stirring.
 - Slowly add methyl thiocyanate to the reaction mixture.
 - Continue refluxing for 8-60 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[8\]](#)
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully quench the reaction with water and acidify with hydrochloric acid to a pH of 2-3.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure **5-(Methylthio)-1H-tetrazole**.

Method 2: Alkylation of 5-Mercapto-1H-tetrazole

This synthesis involves the S-alkylation of 5-mercaptop-1H-tetrazole with a methylating agent like methyl iodide.[\[9\]](#)

Experimental Protocol: Synthesis of **5-(Methylthio)-1H-tetrazole** via Alkylation

- Materials:
 - 5-Mercapto-1H-tetrazole


- Methyl iodide
- Base (e.g., sodium hydroxide, potassium carbonate)
- Solvent (e.g., acetone, ethanol)
- Procedure:
 - Dissolve 5-mercaptop-1H-tetrazole in the chosen solvent in a round-bottom flask.
 - Add the base to the solution and stir until the tetrazole is deprotonated.
 - Slowly add methyl iodide to the reaction mixture at room temperature.
 - Stir the reaction for several hours until completion, as monitored by TLC.
 - Remove the solvent under reduced pressure.
 - Add water to the residue and acidify with a suitable acid to precipitate the product.
 - Filter the solid, wash with cold water, and dry to obtain **5-(Methylthio)-1H-tetrazole**.
 - Further purification can be achieved by recrystallization.

Reactivity Profile

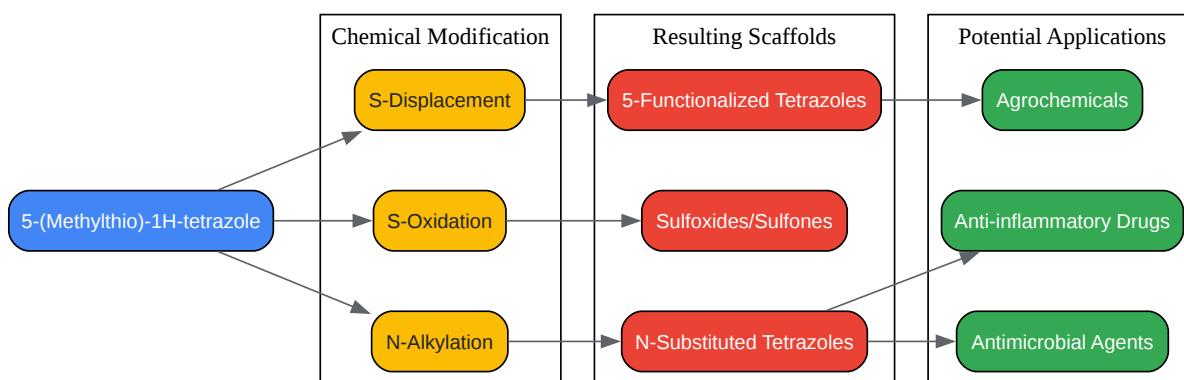
5-(Methylthio)-1H-tetrazole exhibits reactivity characteristic of both the tetrazole ring and the methylthio group.

- Acidity: The N-H proton of the tetrazole ring is acidic, with an estimated pKa of around 5.5, similar to other 5-alkyl-substituted tetrazoles.^[1] This allows for deprotonation with a suitable base to form the tetrazolate anion, which can then be used in nucleophilic substitution reactions.
- Alkylation: The tetrazolate anion can be alkylated, leading to the formation of N1 or N2 substituted tetrazoles. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the alkylating agent.

- 1,3-Dipolar Cycloaddition: **5-(Methylthio)-1H-tetrazole** serves as a precursor for nitrile imines upon photoinduced denitrogenation. These nitrile imines can then undergo intramolecular 1,3-dipolar cycloaddition reactions with alkenes to form polycyclic pyrazoline products.[10][11] The methylthio group plays a crucial role by red-shifting the UV absorbance of the tetrazole, facilitating the photodenitrogenation process.[4]

[Click to download full resolution via product page](#)

Caption: Synthesis and reactivity of **5-(Methylthio)-1H-tetrazole**.


Applications in Drug Development

5-(Methylthio)-1H-tetrazole is a valuable synthon for the creation of pharmacologically active compounds. The tetrazole moiety is often used as a bioisostere for a carboxylic acid group in

drug design, offering improved metabolic stability and pharmacokinetic properties.[5][12]

Derivatives of **5-(Methylthio)-1H-tetrazole** have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[2]

While **5-(Methylthio)-1H-tetrazole** itself is not typically the active pharmaceutical ingredient, its role as a versatile precursor allows for the synthesis of a diverse library of compounds for drug discovery programs. The ability to functionalize both the tetrazole ring and the methylthio group provides a platform for generating structural diversity.

[Click to download full resolution via product page](#)

Caption: Role of **5-(Methylthio)-1H-tetrazole** in drug development.

Safety and Handling

5-(Methylthio)-1H-tetrazole is classified as a warning-level hazard. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Hazard Statements (GHS):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary Statements (GHS):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-(Methylthio)-1H-tetrazole is a fundamentally important heterocyclic compound with a well-defined set of physical and chemical properties. Its utility as a synthetic intermediate, particularly in the construction of complex, biologically active molecules, makes it a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. chemimpex.com [chemimpex.com]
- 3. 5-(Ethylthio)-1H-tetrazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. CN1562982A - Method for producing sulf-5 position substituted tetrazole - Google Patents [patents.google.com]
- 9. ijres.org [ijres.org]
- 10. 1H-Tetrazole, 1-methyl-5-(methylthio)- synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 5-(Methylthio)-1H-tetrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211335#physical-and-chemical-properties-of-5-methylthio-1h-tetrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com